molecular formula C11H13BrO2 B13269332 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one

1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B13269332
M. Wt: 257.12 g/mol
InChI Key: HBVORUTUODDRBI-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, along with a methylbutanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination of 4-hydroxyacetophenone followed by a series of reactions to introduce the methylbutanone side chain. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
  • (3-Bromo-4-hydroxyphenyl)(phenyl)methanone
  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness: 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H13BrO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-4,6-7,13H,5H2,1-2H3

InChI Key

HBVORUTUODDRBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)O)Br

Origin of Product

United States

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